(2S,3R,4S,5S,6R)-5-((4-(Acetylsulfinothioyl)butanoyl)oxy)-6-((benzoyloxy)methyl)-2-methoxytetrahydro-2H-pyran-3,4-diyl dibenzoate
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Overview
Description
The compound “(2S,3R,4S,5S,6R)-5-((4-(Acetylsulfinothioyl)butanoyl)oxy)-6-((benzoyloxy)methyl)-2-methoxytetrahydro-2H-pyran-3,4-diyl dibenzoate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, esterification, and selective oxidation or reduction reactions. The specific synthetic route would depend on the availability of starting materials and the desired purity of the final product.
Industrial Production Methods
Industrial production methods for such complex compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of ester bonds to form carboxylic acids and alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide for hydrolysis). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used. For example, hydrolysis of the ester bonds would yield carboxylic acids and alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it could be used as a probe to study biochemical pathways or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, the compound may have potential as a drug candidate or as a lead compound for the development of new therapeutics.
Industry
In industry, it could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of this compound would depend on its specific molecular targets and pathways involved. It may interact with enzymes, receptors, or other biomolecules to exert its effects. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other complex organic molecules with similar functional groups or structural motifs. Examples could be other tetrahydropyran derivatives or compounds with acetylsulfinothioyl and benzoyloxy groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C34H34O11S2 |
---|---|
Molecular Weight |
682.8 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3-(4-acetylsulfinothioylbutanoyloxy)-4,5-dibenzoyloxy-6-methoxyoxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C34H34O11S2/c1-22(35)47(46)20-12-19-27(36)43-28-26(21-41-31(37)23-13-6-3-7-14-23)42-34(40-2)30(45-33(39)25-17-10-5-11-18-25)29(28)44-32(38)24-15-8-4-9-16-24/h3-11,13-18,26,28-30,34H,12,19-21H2,1-2H3/t26-,28+,29+,30-,34+,47?/m1/s1 |
InChI Key |
UHNCQSKTAMSPNY-GUPUDDNOSA-N |
Isomeric SMILES |
CC(=O)S(=S)CCCC(=O)O[C@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC)COC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC(=O)S(=S)CCCC(=O)OC1C(OC(C(C1OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC)COC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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